1-Methyl-2-phenethylquinazolin-4(1H)-one is a compound belonging to the quinazolinone family, characterized by its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its various applications, particularly in the field of anticancer research. The compound's molecular formula is , and it is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure.
1-Methyl-2-phenethylquinazolin-4(1H)-one can be synthesized through various chemical reactions involving quinazolinone derivatives. Quinazolinones are a class of compounds that have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The classification of this compound falls under the category of bioactive heterocycles, which are known for their diverse biological activities.
The synthesis of 1-Methyl-2-phenethylquinazolin-4(1H)-one typically involves several steps:
One reported method involves the reaction of 2-phenylquinazolin-4(3H)-one with an appropriate aniline derivative in the presence of a solvent, followed by purification through column chromatography to yield the desired quinazolinone derivative .
1-Methyl-2-phenethylquinazolin-4(1H)-one can undergo various chemical reactions typical for quinazolinones, including:
For instance, it has been noted that quinazolinone derivatives can react with different amines or aldehydes under acidic or basic conditions to yield substituted products .
The mechanism of action for 1-Methyl-2-phenethylquinazolin-4(1H)-one primarily relates to its interaction with biological targets involved in cancer progression. Studies suggest that derivatives of quinazolinones may inhibit specific enzymes or receptors associated with tumor growth, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) .
Molecular docking studies have indicated that these compounds can bind effectively within the active sites of these receptors, potentially leading to reduced cell proliferation and increased apoptosis in cancer cells .
The physical properties of 1-Methyl-2-phenethylquinazolin-4(1H)-one include:
Chemical properties include:
1-Methyl-2-phenethylquinazolin-4(1H)-one has several potential applications in scientific research:
Quinazolinone derivatives represent a privileged scaffold in drug discovery, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidin-4(3H)-one ring. This core structure offers exceptional versatility for chemical modification, enabling the fine-tuning of physicochemical properties and biological activities. The compound 1-Methyl-2-phenethylquinazolin-4(1H)-one exemplifies this versatility, featuring a methyl group at the N1 position and a phenethyl moiety at the C2 position. These substitutions confer distinct electronic and steric properties that influence target binding and pharmacokinetic behavior. Quinazolinones have garnered significant pharmaceutical interest due to their presence in natural products and FDA-approved drugs, such as the EGFR inhibitors gefitinib and erlotinib used in oncology [1]. The structural plasticity of this scaffold allows for interactions with diverse biological targets, ranging from enzymes involved in cancer progression to viral replication machinery.
The therapeutic efficacy of quinazolinone derivatives stems from their unique structural attributes:
Bicyclic Rigidity and Planarity: The fused benzene and pyrimidinone rings create a planar structure that facilitates strong π-π stacking interactions with aromatic residues in enzyme binding pockets. This feature is crucial for kinase inhibition, as demonstrated by quinazoline-based anticancer drugs [1]. The planarity also enhances DNA intercalation potential in cytotoxic derivatives.
Tautomerism and Electronic Effects: Quinazolin-4(3H)-ones exhibit annular tautomerism, where the proton can reside on either the N1 or N3 atom. The 1-methyl substitution in 1-Methyl-2-phenethylquinazolin-4(1H)-one locks the tautomeric form, eliminating this variability and potentially enhancing binding specificity. The electron-rich nitrogen atoms and carbonyl group create hydrogen-bonding acceptor and donor sites, enabling interactions with biological macromolecules [1] [9].
Substituent Effects on Bioactivity: Position-specific modifications profoundly impact biological activity. C2 substituents, particularly aromatic groups like phenethyl, enhance interactions with hydrophobic protein pockets. N1 alkylation improves metabolic stability and membrane permeability. These structure-activity relationships (SAR) are evidenced by derivatives such as 2-methylquinazolin-4(3H)-one (antiviral) and 1-methyl-2-pentylquinolin-4(1H)-one (cytotoxic) [3] [8].
Table 1: Structural Features and Biological Activities of Representative Quinazolinone Derivatives
Compound Name | Core Structure | Key Substituents | Reported Bioactivity |
---|---|---|---|
Gefitinib | Quinazoline | N1-Morpholino, C6-Anilino | EGFR inhibition (Anticancer) |
2-Methylquinazolin-4(3H)-one | Quinazolin-4(3H)-one | C2-Methyl | Anti-influenza A virus |
1-Methyl-2-pentyl-4(1H)-quinolinone | Quinolin-4(1H)-one | N1-Methyl, C2-Pentyl | Cytotoxic/antibacterial |
4-Hydroxy-1-methyl-2(1H)-quinolone | Quinolone | N1-Methyl, C4-Hydroxy | Synthetic intermediate |
1-Methyl-2-phenethylquinazolin-4(1H)-one | Quinazolin-4(1H)-one | N1-Methyl, C2-Phenethyl | Under investigation |
Oncology Applications:Quinazolinones exhibit potent anticancer activities through diverse mechanisms. The phenethyl group at C2 in 1-Methyl-2-phenethylquinazolin-4(1H)-one provides significant lipophilicity, potentially enhancing penetration through tumor cell membranes. Structurally analogous compounds demonstrate:
Kinase Inhibition: Quinazolinones can act as ATP-competitive kinase inhibitors. The planar core mimics purine rings, while C2 and N1 substituents occupy hydrophobic regions in kinase domains. For example, gefitinib's anilino group at C6 extends into a specific hydrophobic pocket in EGFR [1]. The phenethyl moiety in 1-Methyl-2-phenethylquinazolin-4(1H)-one may similarly engage with oncogenic kinases.
Apoptosis Induction: Derivatives like 1-methyl-2-pentylquinolin-4(1H)-one isolated from Evodia rutaecarpa exhibit cytotoxic activity against cancer cell lines by inducing apoptosis, potentially through mitochondrial pathways or DNA damage [8]. The phenethyl group could enhance these effects via increased membrane interaction.
Anti-angiogenic Effects: Some quinazolinones inhibit vascular endothelial growth factor receptor (VEGFR), disrupting tumor vasculature. The electron-donating properties of the phenethyl group may influence binding to VEGFR's active site [1].
Antiviral and Antimicrobial Applications:The structural features of 1-Methyl-2-phenethylquinazolin-4(1H)-one align with bioactive quinazolinones showing promise against infectious pathogens:
Influenza Virus Inhibition: 2-Methylquinazolin-4(3H)-one (structurally similar but lacking the phenethyl group) demonstrated significant activity against influenza A virus (IC₅₀ = 23.8 μg/mL). It reduced viral titers in lungs, downregulated neuraminidase (NA) and nucleoprotein (NP) expression, and modulated pro-inflammatory cytokines (IFN-α, TNF-α, IL-6) in infected mice [3]. The phenethyl group in 1-Methyl-2-phenethylquinazolin-4(1H)-one may enhance potency by enabling additional hydrophobic interactions with viral targets.
Host-Directed Therapy (HDT) Potential: Beyond direct antiviral effects, quinazolinones can modulate host pathways crucial for pathogen replication. Kinase inhibitors (e.g., dasatinib, imatinib) have shown broad-spectrum antiviral activity as HDTs by targeting host kinases hijacked by viruses [6]. 1-Methyl-2-phenethylquinazolin-4(1H)-one could similarly disrupt viral lifecycle stages like entry (e.g., by blocking endosomal trafficking) or replication (e.g., by inhibiting kinase-dependent viral RNA synthesis).
Bacterial Target Modulation: Thioamide-containing heterocycles like ethionamide target bacterial enzymes (e.g., enoyl reductase InhA in Mycobacterium tuberculosis). While 1-Methyl-2-phenethylquinazolin-4(1H)-one lacks a thioamide, its quinazolinone core could be optimized to interact with similar targets [4].
Table 2: Potential Therapeutic Mechanisms of 1-Methyl-2-phenethylquinazolin-4(1H)-one
Therapeutic Area | Proposed Mechanism | Structural Determinants | Supporting Evidence from Analogues |
---|---|---|---|
Oncology | Kinase inhibition (e.g., EGFR, VEGFR) | Planar core (π-stacking), C2-Phenethyl (hydrophobic pocket binding) | Gefitinib (EGFR inhibition) [1] |
Apoptosis induction | N1-Methyl (metabolic stability), C2 substituent lipophilicity | 1-Methyl-2-pentylquinolin-4(1H)-one (cytotoxicity) [8] | |
Infectious Diseases | Viral neuraminidase/nucleoprotein inhibition | C2 and N1 substituents enhancing target affinity | 2-Methylquinazolin-4(3H)-one (anti-influenza) [3] |
Host kinase inhibition (HDT) | Planar heterocycle mimicking purines | Imatinib (SARS-CoV-2 inhibition) [6] | |
Bacterial enzyme inhibition | Optimizable C2/N1 regions | Ethionamide (InhA inhibition) [4] |
Synergistic Potential:The compound’s dual potential in oncology and infectious diseases is particularly valuable for cancer patients with viral comorbidities. Its hypothesized immunomodulatory effects could mitigate virus-induced cytokine storms (e.g., elevated IL-6, TNF-α in influenza) while simultaneously inhibiting tumor proliferation pathways [3] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: